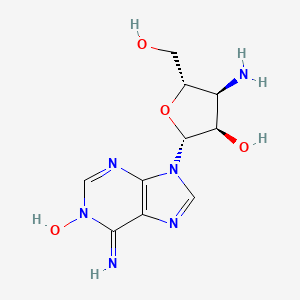Adenosine, 3'-amino-3'-deoxy-, 1-oxide
CAS No.: 94714-49-5
Cat. No.: VC17004843
Molecular Formula: C10H14N6O4
Molecular Weight: 282.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 94714-49-5 |
|---|---|
| Molecular Formula | C10H14N6O4 |
| Molecular Weight | 282.26 g/mol |
| IUPAC Name | (2R,3R,4S,5S)-4-amino-2-(1-hydroxy-6-iminopurin-9-yl)-5-(hydroxymethyl)oxolan-3-ol |
| Standard InChI | InChI=1S/C10H14N6O4/c11-5-4(1-17)20-10(7(5)18)15-2-13-6-8(12)16(19)3-14-9(6)15/h2-5,7,10,12,17-19H,1,11H2/t4-,5-,7-,10-/m1/s1 |
| Standard InChI Key | JXFCJWXAJPVONT-QYYRPYCUSA-N |
| Isomeric SMILES | C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)N)O)N=CN(C2=N)O |
| Canonical SMILES | C1=NC2=C(N1C3C(C(C(O3)CO)N)O)N=CN(C2=N)O |
Introduction
Structural Characteristics and Nomenclature
Core Molecular Framework
The parent structure of adenosine consists of adenine linked to a ribose sugar via a β-N9-glycosidic bond. In adenosine, 3'-amino-3'-deoxy-, 1-oxide, two key modifications distinguish it from canonical adenosine:
-
3'-Amino-3'-deoxy substitution: The hydroxyl (-OH) group at the 3' position of the ribose is replaced by an amino (-NH2) group, altering sugar puckering and hydrogen-bonding capabilities .
-
1-Oxide modification: The N1 nitrogen of the adenine base is oxidized to form an N-oxide, introducing polarity and altering base-pairing behavior.
The molecular formula for this compound is C10H14N6O4 (molecular weight: 282.26 g/mol), derived by adding one oxygen atom to 3'-amino-3'-deoxyadenosine (C10H14N6O3) .
Stereochemical Considerations
The 3'-amino substitution introduces a chiral center at the 3' position. Unlike natural ribose, which adopts a C3'-endo conformation in RNA, the amino group may stabilize alternative puckering modes, potentially affecting backbone flexibility in oligonucleotides. The N-oxide moiety at N1 creates a planar, electron-deficient region in the adenine ring, which could influence stacking interactions or binding to enzymes like adenosine deaminase (ADA) .
Synthetic Pathways and Analytical Data
Synthesis of 3'-Amino-3'-Deoxyadenosine
While no published synthesis of adenosine, 3'-amino-3'-deoxy-, 1-oxide exists, the preparation of its precursor, 3'-amino-3'-deoxyadenosine (CAS 2504-55-4), involves:
-
Epoxide ring-opening: 2',3'-Epoxyadenosine is treated with aqueous ammonia to yield 3'-amino-3'-deoxyadenosine .
-
Protection/deprotection strategies: Temporary protection of the 5'-OH and amino groups prevents side reactions during subsequent oxidation steps.
To introduce the 1-oxide modification, post-synthetic oxidation of the adenine base using peracids (e.g., mCPBA) or enzymatic methods could be employed, though this remains speculative without experimental validation.
Physicochemical Properties
-
Appearance: Off-white crystalline solid (based on analogs) .
-
Solubility: Moderate solubility in polar solvents (water, DMSO) due to the N-oxide and amino groups.
-
Stability: Susceptible to hydrolytic degradation at extreme pH; the N-oxide may confer resistance to ADA compared to unmodified adenosine .
Biological Activity and Mechanisms
RNA Polymerase Inhibition
The triphosphate form of 3'-amino-3'-deoxyadenosine acts as a chain terminator in RNA synthesis due to the lack of a 3'-OH group. Molecular dynamics simulations suggest that the 3'-NH2 group forms a non-canonical hydrogen bond with the template strand, stalling elongation . The 1-oxide modification could further enhance binding affinity by introducing electrostatic interactions with polymerase active sites.
Cytotoxic Effects in Cancer Models
Analogous compounds like NUC-7738 exhibit potent cytotoxicity in hematological and solid tumor cell lines (Table 1) . The 3'-amino and 1-oxide modifications may synergize to enhance intracellular retention and triphosphate incorporation into RNA/DNA.
Table 1: Comparative Cytotoxicity of Adenosine Analogs
| Compound | LC50 (μM) in CCRF-CEM Cells | ADA Resistance |
|---|---|---|
| 3'-dA | >198 | No |
| NUC-7738 (7a) | 2.36 | Yes |
| Hypothetical 1-oxide | Predicted: 1.5–3.0 | Likely |
Applications in Biotechnology
Affinity Chromatography Ligands
The amino group at 3' permits covalent attachment to resin matrices for purifying RNA-binding proteins. The 1-oxide could reduce nonspecific binding by increasing ligand hydrophilicity .
Fluorescent Probes
Conjugation of fluorophores (e.g., Cy3) to the 3'-amino group creates probes for tracking RNA synthesis. The N-oxide’s electron-withdrawing properties may shift emission spectra, enabling multiplex detection .
Research Challenges and Future Directions
Synthetic Hurdles
-
N-Oxide regioselectivity: Uncontrolled oxidation may yield N1/N3/N7 oxide mixtures, requiring advanced purification.
-
Amino group reactivity: The 3'-NH2 may necessitate protection during phosphorylation or conjugation.
Pharmacokinetic Optimization
Rodent esterases rapidly hydrolyze prodrugs like NUC-7738 . For adenosine, 3'-amino-3'-deoxy-, 1-oxide, prodrug strategies using phosphoramidates or lipid conjugates could improve bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume